5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one
Description
This compound is a heterocyclic molecule featuring a pyrrolone core substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group at position 4 and a morpholine-containing ethyl group at position 1. Its molecular formula is C₂₃H₂₆N₄O₄S (exact weight: 454.55 g/mol). The 3,4-dimethoxyphenyl moiety contributes to electron-rich aromaticity, while the morpholinylethyl group enhances solubility due to the polar morpholine ring. The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, as inferred from analogous thiazole-pyrrolone syntheses in and .
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-27-17-4-3-14(11-18(17)28-2)15-13-30-21(23-15)19-16(26)12-25(20(19)22)6-5-24-7-9-29-10-8-24/h3-4,11,13,22,26H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFJIYMRZCZUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCOCC4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the morpholine moiety is particularly relevant for interactions with biological targets.
Medicine
Medicinal chemistry research focuses on the potential therapeutic applications of this compound. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, although further studies are needed to confirm these properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The amino group and the thiazole ring are likely involved in binding to enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
The morpholinylethyl side chain increases solubility and hydrogen-bond acceptor capacity (7 acceptors vs. 6 in ), likely improving bioavailability .
Halogen vs. Methoxy Substitutents :
- Chlorophenyl/fluorophenyl analogs () form isostructural crystals due to halogen-driven van der Waals interactions, whereas methoxy groups in the target compound may favor solvation in polar solvents .
Mechanistic and Theoretical Insights
- QSAR Considerations : Small changes in substituents (e.g., methoxy → fluoro) alter logP values and electronic parameters (Hammett σ), which correlate with membrane permeability and target affinity .
- Isoelectronic Principles : The target compound and its fluorophenyl analog () share isovalent electronic profiles but differ in steric bulk, highlighting the importance of isovalency over strict isoelectronicity in predicting activity .
Biological Activity
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one (CAS Number: 929840-46-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring and a pyrrolone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 929840-46-0 |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. For example, derivatives containing thiazole and pyrrolone rings have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Specific studies on related compounds have reported IC50 values in the low micromolar range against leukemia cells .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways. For instance, it may inhibit the MEK/ERK pathway, which is often constitutively active in various cancers. This inhibition can lead to reduced cell growth and survival in tumor cells .
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with biological targets. The presence of the thiazole ring is crucial for its activity, as modifications at this position can significantly alter potency. Studies suggest that substituents on the aromatic rings can enhance or reduce biological activity depending on their electronic and steric properties .
Case Studies
- Leukemia Cell Lines : A study demonstrated that similar thiazole derivatives inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively .
- In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor size in xenograft models when administered at specific dosages .
Q & A
Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Thiazole ring formation via condensation of 3,4-dimethoxyphenyl derivatives with thiourea precursors under reflux conditions in ethanol .
- Pyrrolone core assembly using base-assisted cyclization, as described for structurally similar compounds (e.g., cyclization in dichloromethane with diazomethane and triethylamine at –20°C for 40–48 hours) .
- Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/DMF–EtOH mixtures .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol reflux, 2 hours | ~60–70% | |
| Cyclization | Diazomethane, –20°C, 48 hours | 46–63% | |
| Purification | Column chromatography (ethyl acetate/hexane) | >95% purity |
Q. How is structural confirmation achieved post-synthesis?
Methodological validation includes:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), morpholine ethyl chain (δ 2.5–3.5 ppm), and pyrrolone carbonyl (δ 160–170 ppm) .
- FTIR : Confirm NH (3300 cm⁻¹), C=O (1680 cm⁻¹), and thiazole C–N (1550 cm⁻¹) stretches .
- HRMS : Verify molecular ion ([M+H]⁺) matching theoretical mass (±0.005 Da) .
Q. What experimental designs are suitable for initial biological activity screening?
Use randomized block designs with split-split plots for multivariate analysis. For example:
- In vitro assays : Test dose-dependent cytotoxicity (e.g., 1–100 µM) across cancer cell lines, with four replicates per concentration .
- Antioxidant assays : Measure DPPH radical scavenging activity, correlating with phenolic content (if applicable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
- Solvent selection : Replace dichloromethane with acetonitrile to enhance polar intermediate stability .
- Temperature control : Use cryogenic reactors (–30°C) to minimize side reactions during diazomethane addition .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization kinetics .
Data Contradiction Note : Yields vary between 46% (DMF–EtOH recrystallization) and 63% (2-propanol) for analogous compounds, suggesting solvent polarity critically impacts crystallization efficiency .
Q. How to resolve discrepancies in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24 vs. 48 hours) .
- Structural analogs : Compare bioactivity of derivatives (see Table 2) to isolate pharmacophoric motifs .
Table 2: Bioactivity of Structural Analogs
| Compound | Core Structure | Activity | Reference |
|---|---|---|---|
| 5-Fluoroindole | Indole derivative | Antitumor (IC₅₀: 12 µM) | |
| 4-Methoxyphenylpyrazolone | Pyrazolone | Anti-inflammatory (COX-2 inhibition) |
Q. What computational strategies predict the compound’s interaction with kinase targets?
Q. How to assess environmental persistence and ecotoxicological risks?
Follow the INCHEMBIOL framework :
- Fate studies : Measure hydrolysis half-life (pH 7.4, 25°C) and logP to predict bioavailability.
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
Methodological Best Practices
- Data contradiction resolution : Replicate studies using identical reagents (e.g., triethylamine batch) to isolate variability sources .
- Advanced characterization : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
